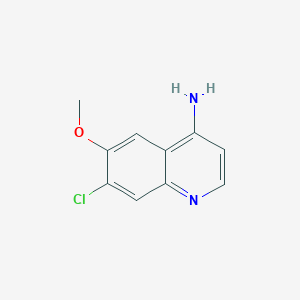

7-Chloro-6-methoxyquinolin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Chloro-6-methoxyquinolin-4-amine is a quinoline derivative with the molecular formula C10H9ClN2O.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-6-methoxyquinolin-4-amine typically involves the reaction of 4,7-dichloroquinoline with methoxyamine under specific conditions. One common method includes the use of nucleophilic aromatic substitution reactions, where the chlorine atom at the 6-position is replaced by a methoxy group . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of ultrasound irradiation, have been explored to improve the efficiency and environmental sustainability of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

7-Chloro-6-methoxyquinolin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: Nucleophilic aromatic substitution reactions are common, where the chlorine atom can be replaced by different nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.

Substitution: Bases like sodium hydride or potassium carbonate in solvents like DMF or DMSO are used.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Aminoquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Anticancer Properties

7-Chloro-6-methoxyquinolin-4-amine has been identified as a potential anti-cancer agent. Research indicates that it acts as an inhibitor of lactate dehydrogenase A (LDHA), an enzyme pivotal in cancer metabolism. By inhibiting LDHA, this compound disrupts the conversion of pyruvate to lactate, which can lead to altered metabolic profiles and impaired survival of cancer cells.

Case Study: LDHA Inhibition

In vitro studies have shown that compounds similar to this compound effectively inhibit LDHA, leading to decreased proliferation in various cancer cell lines. This mechanism highlights the compound's potential for further development as an anti-cancer therapy.

Antimalarial Activity

This compound exhibits notable efficacy against Plasmodium falciparum, the causative agent of malaria. Its structure allows it to interact with biological targets essential for the parasite's survival and replication.

Case Study: Efficacy Against Malaria

In laboratory settings, this compound demonstrated significant activity against P. falciparum with low micromolar concentrations required for effective inhibition. The compound's mechanism involves disruption of metabolic pathways critical to the parasite, making it a candidate for further investigation in antimalarial drug development.

Antibacterial Applications

The compound has also been studied for its antibacterial properties. Quinoline derivatives are known for their broad-spectrum antimicrobial activity, and this compound is no exception .

Case Study: Antibacterial Activity

Research has shown that quinoline derivatives can exhibit potent activity against various bacterial strains, including C. difficile. In vivo studies revealed that administration of related compounds led to increased survival rates in infected mouse models, indicating potential therapeutic uses in treating bacterial infections .

Mechanistic Insights and Structural Characteristics

The unique structure of this compound contributes to its diverse biological activities. The presence of a chlorine atom at the 7-position and a methoxy group at the 6-position enhances its reactivity and interaction with biological targets. The amine group at the 4-position allows for nucleophilic substitution reactions, facilitating the formation of various derivatives that can be tailored for specific therapeutic applications.

Mecanismo De Acción

The mechanism of action of 7-Chloro-6-methoxyquinolin-4-amine involves its interaction with specific molecular targets. For instance, in antimalarial applications, it may inhibit the heme polymerase enzyme in Plasmodium parasites, preventing the detoxification of heme and leading to the accumulation of toxic heme, which kills the parasite . In anticancer applications, it may interfere with DNA synthesis and repair mechanisms, leading to cell death .

Comparación Con Compuestos Similares

Similar Compounds

Chloroquine: Another 4-aminoquinoline with antimalarial properties.

Amodiaquine: A related compound used in the treatment of malaria.

Quinoline: The parent compound of 7-Chloro-6-methoxyquinolin-4-amine.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 6-position and chlorine at the 7-position contribute to its unique reactivity and potential therapeutic applications .

Actividad Biológica

7-Chloro-6-methoxyquinolin-4-amine is a quinoline derivative with notable biological activity, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its synthesis, biological effects, and research findings, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

Chemical Formula: C10H9ClN2O

IUPAC Name: this compound

The synthesis of this compound typically involves nucleophilic aromatic substitution reactions. One common method includes the reaction of 4,7-dichloroquinoline with methoxyamine under specific conditions to replace the chlorine atom at the 6-position with a methoxy group.

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity. A study highlighted its efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). The minimum inhibitory concentrations (MICs) for these bacteria were reported to be as low as 0.75 µg/mL for certain derivatives .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | MRSA | 0.75 |

| This compound | VRE | 0.75 |

| Compound 3l | E. coli | 7.812 |

| Compound 3l | C. albicans | 31.125 |

The compound's mechanism of action involves inhibiting bacterial growth by disrupting cell wall synthesis and function, which is critical for bacterial survival .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have demonstrated its effectiveness against various cancer cell lines, including breast, colon, and cervical cancers. The compound induces apoptosis in cancer cells through mechanisms that involve the activation of pro-apoptotic pathways .

Case Studies

A notable case study involved testing the compound's effects in vivo using a mouse model infected with C. difficile. Mice treated with the compound showed a significant increase in survival rates and a reduction in diarrhea symptoms compared to control groups. This suggests that the compound not only has antibacterial properties but also potential therapeutic benefits in treating infections .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Antimicrobial Action : Inhibition of heme polymerase in Plasmodium parasites, leading to toxic heme accumulation.

- Anticancer Action : Induction of apoptosis through modulation of signaling pathways involved in cell death.

Comparison with Similar Compounds

When compared to similar compounds such as chloroquine and amodiaquine, this compound exhibits unique properties due to its specific substitution pattern, enhancing its reactivity and therapeutic potential.

| Compound | Activity Type | Unique Features |

|---|---|---|

| Chloroquine | Antimalarial | Older generation drug; resistance issues |

| Amodiaquine | Antimalarial | Similar structure; used in combination therapy |

| This compound | Antimicrobial/Anticancer | Enhanced activity against resistant strains |

Propiedades

IUPAC Name |

7-chloro-6-methoxyquinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c1-14-10-4-6-8(12)2-3-13-9(6)5-7(10)11/h2-5H,1H3,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYEVJGSPIISIEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.